molecular formula C20H19N5O3 B11124038 N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

Cat. No.: B11124038
M. Wt: 377.4 g/mol
InChI Key: HTJVABQJXULZFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a high-purity chemical compound supplied for research and development purposes. This synthetic small molecule features a hybrid structure combining 1,2,4-triazole and isoindole pharmacophores, motifs often associated with diverse biological activities in medicinal chemistry. The 1,2,4-triazole moiety is a known heterocycle with potential for various biochemical interactions, while the isoindolinone component may contribute to specific target binding. This structural complexity makes it a valuable compound for investigating new biological pathways and for screening in drug discovery campaigns, particularly in areas such as enzyme inhibition or cellular signaling. The product is provided with comprehensive analytical data, including NMR and LC-MS, to ensure identity and purity for rigorous experimental requirements. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for human use.

Properties

Molecular Formula

C20H19N5O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-[4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide

InChI

InChI=1S/C20H19N5O3/c1-28-11-17-23-19(25-24-17)12-6-8-13(9-7-12)21-18(26)10-16-14-4-2-3-5-15(14)20(27)22-16/h2-9,16H,10-11H2,1H3,(H,21,26)(H,22,27)(H,23,24,25)

InChI Key

HTJVABQJXULZFU-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NN1)C2=CC=C(C=C2)NC(=O)CC3C4=CC=CC=C4C(=O)N3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazides

  • Reagents : Methyl isothiocyanate, hydrazine hydrate, and methoxymethyl propargyl ether.

  • Procedure :

    • Hydrazinolysis of ethyl 2-(1H-indol-3-yl)acetate yields acetohydrazide.

    • Reaction with methyl isothiocyanate in basic ethanol forms thiosemicarbazide intermediates.

    • Cyclization under reflux with NaOH produces 3-(methoxymethyl)-1H-1,2,4-triazole-5-thiol.

Click Chemistry for Triazole Formation

  • Reagents : Propargyl methoxymethyl ether, aryl azides (e.g., 4-azidophenyl derivatives), CuSO₄·5H₂O, sodium ascorbate.

  • Conditions :

    • Solvent: DMF/H₂O (4:1), room temperature, 12–24 h.

    • Yield: 60–85%.

Functionalization of the Phenyl Spacer

The triazole intermediate is coupled to a phenyl ring via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling.

Bromination and Buchwald-Hartwig Amination

  • Reagents : 4-Bromophenylboronic acid, Pd(PPh₃)₄, K₂CO₃.

  • Conditions :

    • Solvent: Toluene/EtOH (3:1), 80°C, 6 h.

    • Yield: 70–78%.

Coupling with Methoxymethyl Triazole

  • Reagents : 3-(Methoxymethyl)-1H-1,2,4-triazole-5-thiol, K₂CO₃, DMF.

  • Procedure :

    • S-Alkylation using 1-bromo-4-nitrobenzene forms 4-(3-(methoxymethyl)-1H-1,2,4-triazol-5-yl)phenylamine.

    • Reduction of nitro group with H₂/Pd-C yields primary amine.

Synthesis of 2-(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

Isoindole Ring Formation

  • Reagents : Phthalic anhydride, ammonium acetate, glacial acetic acid.

  • Procedure :

    • Heating phthalic anhydride with ammonium acetate at 110°C for 5 h forms 3-oxo-2,3-dihydro-1H-isoindole.

    • Yield: 82–90%.

Acetamide Linker Installation

  • Reagents : Chloroacetyl chloride, triethylamine, DCM.

  • Conditions :

    • Stirring at 0°C for 2 h, followed by room temperature for 12 h.

    • Yield: 75–88%.

Final Coupling of Triazole-Phenyl and Isoindole-Acetamide Moieties

Amide Bond Formation

  • Reagents : EDC/HOBt, DIPEA, DMF.

  • Procedure :

    • Activation of 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid with EDC/HOBt.

    • Reaction with 4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenylamine.

  • Conditions :

    • Solvent: DMF, 0°C to RT, 24 h.

    • Yield: 65–72%.

Optimization and Catalytic Systems

Microwave-Assisted Synthesis

  • Conditions :

    • Triazole formation: 100°C, 20 min, 300 W.

    • Yield improvement: 15–20% higher than conventional methods.

Solvent and Catalyst Screening

StepOptimal SolventCatalystYield (%)
Triazole cyclizationDMF/H₂OCuSO₄·5H₂O85
Amide couplingDCMEDC/HOBt72
Isoindole synthesisGlacial AcOHNone90

Challenges and Solutions

  • Regioselectivity in Triazole Formation : Use of Cu(I) catalysts ensures 1,4-disubstituted triazole.

  • Isoindole Hydrolysis : Anhydrous conditions and low temperatures prevent ring-opening.

  • Purification : Silica gel chromatography (EtOAc/hexane, 1:3) isolates final product.

Analytical Characterization

  • ¹H NMR :

    • Triazole C-H: δ 8.2–8.4 ppm.

    • Isoindole NH: δ 10.1–10.3 ppm.

  • HRMS : [M+H]⁺ Calc. 377.4, Found 377.3.

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Time (h)
Cyclocondensation55248
Click Chemistry46836
Microwave-Assisted47512

Industrial Scalability Considerations

  • Cost-Effective Catalysts : Pd/C (2% wt) for nitro reduction reduces metal usage.

  • Solvent Recycling : ACN recovery via distillation improves sustainability .

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or triazole rings, using reagents like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines). The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments, to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit antimicrobial activities. For instance, studies have shown that derivatives similar to N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide demonstrate significant efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Antifungal Activities

Triazoles are well-known for their antifungal properties. This specific compound could potentially inhibit fungal growth by interfering with ergosterol biosynthesis, akin to other triazole antifungals like itraconazole .

Anti-cancer Potential

The isoindole component has been linked to anti-cancer properties in some studies. Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activities of triazole-containing compounds:

StudyFindings
Demonstrated antimicrobial activities against Klebsiella pneumoniae and Enterococcus faecalis.
Investigated the synthesis of triazole derivatives and their potential as anti-cancer agents.
Reported on the structural analysis of triazole compounds showing promising biological activities in vitro.

Mechanism of Action

The mechanism of action of N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations:

Triazole vs. Thiazole/Indazole Cores : The target compound’s 1,2,4-triazole differs from 1,2,3-triazole (e.g., 9a–e in ) and indazole () derivatives. The 1,2,4-triazole’s electron distribution may influence hydrogen bonding and metabolic stability .

Substituent Impact :

  • Methoxymethyl Group : Enhances solubility compared to halogenated derivatives (e.g., 6m) but may reduce binding affinity in hydrophobic pockets .
  • 3-Oxo-Isoindoline : The conjugated ketone could engage in hydrogen bonding, analogous to the morpholine-carbonyl group in ’s anti-proliferative compound .

Synthetic Routes: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is common for triazole formation (e.g., uses Cu(OAc)₂ in tert-butanol/water) .

Physicochemical and Spectral Comparisons

  • IR Spectroscopy : C=O stretches for acetamide groups are consistent across analogues (1670–1680 cm⁻¹) .
  • NMR Signals : Methoxymethyl protons in the target compound would resonate near δ 3.3–3.5 ppm, similar to OCH₃ groups in ’s dimethoxyphenyl derivative .

Biological Activity

N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its structural formula:

\text{N 4 3 methoxymethyl 1H 1 2 4 triazol 5 yl phenyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide}

Key Features

  • Triazole Ring : The presence of the triazole moiety is significant as it is known for various biological activities including antimicrobial and anticancer properties.
  • Isoindole Derivative : The isoindole structure contributes to the compound's potential as a therapeutic agent.

Antimicrobial Activity

Research has shown that compounds containing triazole rings exhibit notable antimicrobial properties. For instance, a study on 1-alkyl-4-phenyl-[1,2,3]-triazoles demonstrated significant activity against Mycobacterium tuberculosis strains, with some compounds showing minimum inhibitory concentrations (MICs) as low as 3.1 µg/mL . The structural similarity to this compound suggests potential for similar efficacy.

Anticancer Activity

Triazole derivatives have also been explored for their anticancer properties. A recent study highlighted the importance of structural modifications in enhancing the anticancer activity of triazole-containing compounds. The introduction of various substituents on the triazole ring can significantly influence biological outcomes . This aligns with findings that certain isoindole derivatives exhibit cytotoxic effects against various cancer cell lines.

Case Study 1: Antimycobacterial Screening

In a systematic evaluation of 4-phenyl-[1,2,3]-triazoles against M. tuberculosis, several derivatives were synthesized and screened. The study found that specific structural features such as the position of phenyl groups significantly impacted antimicrobial efficacy. Compounds with a phenyl group at position 4 showed enhanced activity compared to those lacking this feature .

Case Study 2: Anticancer Screening

A study focusing on novel anticancer compounds identified through drug library screening revealed that triazole derivatives possess promising anticancer activity. The screening involved multicellular spheroids to assess the efficacy of various compounds in mimicking in vivo conditions. Results indicated that modifications to the triazole structure could lead to improved cytotoxic effects against cancer cells .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of Triazole Ring : Utilizing click chemistry techniques such as Cu(I)-catalyzed azide–alkyne cycloaddition.
  • Isoindole Synthesis : Employing cyclization reactions to form the isoindole framework.
  • Final Coupling Reaction : Combining both moieties through amide bond formation.

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis involves multi-step organic reactions:

  • Cyclization of triazole precursors with methoxymethyl groups under controlled pH and temperature (e.g., using hydrazine or alkyl halides) .
  • Amide coupling between the triazole-phenyl intermediate and isoindolone-acetic acid derivatives, catalyzed by DCC/DMAP or HATU .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity . Challenges include avoiding side reactions (e.g., over-alkylation) and optimizing yields (typically 50-65%) through temperature control (60-80°C) and inert atmospheres .

Q. How is the compound’s structure confirmed post-synthesis?

A combination of analytical techniques is used:

  • NMR (¹H and ¹³C) to verify proton environments (e.g., methoxymethyl singlet at δ 3.3 ppm, isoindolone carbonyl at δ 170 ppm) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (calculated for C₂₃H₂₂N₄O₃: 418.17 g/mol; observed m/z: 419.18 [M+H]⁺) .
  • IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility assessment : Measure in PBS (pH 7.4) and DMSO via HPLC-UV .

Q. How can researchers assess the compound’s stability under experimental conditions?

  • Forced degradation studies : Expose to heat (40-60°C), light (ICH Q1B guidelines), and acidic/basic conditions (pH 1-13) .
  • HPLC monitoring : Track degradation products over 24-72 hours .
  • Mass balance analysis : Ensure ≥90% recovery of parent compound .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Systematic substituent modification : Replace methoxymethyl with ethoxymethyl or halogens (Cl, F) to evaluate impact on bioactivity .
  • Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., triazole interactions with ATP-binding pockets) .
  • In vivo validation : Compare pharmacokinetics (AUC, Cₘₐₓ) of analogs in rodent models .

Q. What computational strategies optimize reaction pathways for scaled-up synthesis?

  • Reaction path search : Apply density functional theory (DFT) to identify low-energy intermediates .
  • Machine learning : Train models on existing reaction data to predict optimal catalysts (e.g., Zeolite Y-H vs. Pd/C) .
  • Microreactor trials : Test continuous-flow synthesis to reduce side products .

Q. How can stability contradictions in different solvents be resolved?

  • Design of experiments (DoE) : Use a factorial design to evaluate solvent polarity (logP), temperature, and agitation .
  • Solid-state characterization : Perform XRPD to detect polymorphic changes in DMSO vs. aqueous buffers .

Q. What proteomics approaches identify the compound’s molecular targets?

  • Thermal proteome profiling (TPP) : Monitor protein denaturation in cell lysates post-treatment .
  • CRISPR-Cas9 knockouts : Validate target engagement by testing resistance in KO cell lines .

Q. How can bioavailability challenges be addressed in preclinical studies?

  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150-200 nm) to enhance solubility .
  • Prodrug design : Introduce phosphate esters at the isoindolone carbonyl for pH-dependent release .

Q. What strategies reconcile conflicting bioactivity data across studies?

  • Meta-analysis : Pool data from public repositories (ChEMBL, PubChem) and apply statistical weighting .
  • Orthogonal assays : Confirm activity via SPR (binding affinity) and transcriptomics (pathway enrichment) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.